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Compound of Interest

Compound Name: Heptadecanyl stearate

Cat. No.: B178537 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for

Heptadecanyl Stearate, a long-chain wax ester. The document details expected data from

Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) analyses,

along with the experimental protocols for acquiring such data. This information is crucial for the

identification, characterization, and quality control of Heptadecanyl Stearate in research and

development settings.

Chemical Structure and Properties
Heptadecanyl stearate (also known as heptadecyl octadecanoate) is an ester formed from

heptadecanol (a C17 alcohol) and stearic acid (a C18 fatty acid). Its chemical structure consists

of a 35-carbon long aliphatic chain with an ester functional group.

Molecular Formula: C₃₅H₇₀O₂

Molecular Weight: 522.9 g/mol

Monoisotopic Mass: 522.5376 g/mol

Spectroscopic Data
Due to the limited availability of specific experimental data for Heptadecanyl Stearate, the

following tables are compiled based on data from very close analogs, primarily octadecyl
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stearate, and characteristic values for long-chain esters and their constituent fatty acids and

alcohols.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a

molecule. For Heptadecanyl Stearate, the ¹H and ¹³C NMR spectra are characterized by

signals corresponding to the long aliphatic chains and the ester group.

Table 1: Predicted ¹H NMR Chemical Shifts for Heptadecanyl Stearate in CDCl₃

Protons Chemical Shift (δ) ppm Multiplicity

Terminal Methyl (-CH₃) ~ 0.88 Triplet

Methylene Chain (-(CH₂)n-) ~ 1.25 Multiplet

β-Methylene to Carbonyl (-

CH₂-CH₂-COO-)
~ 1.63 Multiplet

α-Methylene to Carbonyl (-

CH₂-COO-)
~ 2.29 Triplet

Methylene attached to Ester

Oxygen (-O-CH₂-)
~ 4.05 Triplet

Note: The chemical shifts are based on typical values for long-chain alkyl esters and data from

stearic acid.[1][2]

Table 2: Predicted ¹³C NMR Chemical Shifts for Heptadecanyl Stearate in CDCl₃
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Carbon Atom Chemical Shift (δ) ppm

Carbonyl (-COO-) ~ 173

Methylene attached to Ester Oxygen (-O-CH₂-) ~ 64

α-Methylene to Carbonyl (-CH₂-COO-) ~ 34

Methylene Chain (-(CH₂)n-) ~ 29-30

β-Methylene to Carbonyl (-CH₂-CH₂-COO-) ~ 25

Terminal Methyl (-CH₃) ~ 14

Note: These values are predicted based on the analysis of similar long-chain esters and stearic

acid.[1][2][3]

Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in a molecule. The IR

spectrum of Heptadecanyl Stearate is expected to be dominated by absorptions from the

ester group and the long hydrocarbon chains.

Table 3: Characteristic IR Absorption Bands for Heptadecanyl Stearate

Functional Group Wavenumber (cm⁻¹) Description

C-H stretch (alkane) 2915 - 2925 Asymmetric stretching of CH₂

C-H stretch (alkane) 2845 - 2855 Symmetric stretching of CH₂

C=O stretch (ester) 1735 - 1745 Carbonyl stretching

C-O stretch (ester) 1170 - 1250 C-O-C stretching

CH₂ bend (alkane) ~ 1465 Scissoring

CH₂ rock (alkane) ~ 720 Rocking

Note: The wavenumbers are based on typical values for long-chain esters and waxes.[4][5][6]
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Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern

of a molecule, aiding in its identification and structural elucidation. For Heptadecanyl Stearate,

electron ionization (EI) is a common technique.

Table 4: Expected Key Fragments in the Mass Spectrum of Heptadecanyl Stearate (EI-MS)

m/z Fragment Ion Description

522 [M]⁺ Molecular ion

285 [C₁₇H₃₅COOH₂]⁺
Protonated stearic acid

(acylium ion + H)

267 [C₁₇H₃₅CO]⁺
Acylium ion from stearic acid

moiety

239 [C₁₇H₃₅]⁺ Heptadecyl carbocation

Note: Fragmentation patterns are predicted based on the analysis of similar wax esters like

octadecyl stearate.[7]

Experimental Protocols
The following are detailed methodologies for the spectroscopic analysis of Heptadecanyl
Stearate.

NMR Spectroscopy Protocol
3.1.1. Sample Preparation

Weigh 10-20 mg of Heptadecanyl Stearate for ¹H NMR and 50-100 mg for ¹³C NMR into a

clean, dry NMR tube.[1]

Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) to the NMR tube.[1]

Add a small amount of tetramethylsilane (TMS) as an internal standard (δ 0.00 ppm).
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Cap the tube and gently vortex or sonicate until the sample is fully dissolved.

3.1.2. Instrument Parameters

Spectrometer: 300-500 MHz NMR Spectrometer

¹H NMR:

Pulse Angle: 30-45°

Acquisition Time: 2-4 seconds

Relaxation Delay: 1-5 seconds

Number of Scans: 16-64

¹³C NMR:

Pulse Angle: 30-45°

Acquisition Time: 1-2 seconds

Relaxation Delay: 2-10 seconds

Number of Scans: 1024 or more (depending on concentration)

Proton Decoupling: Broadband decoupling

FTIR Spectroscopy Protocol
3.2.1. Sample Preparation (Attenuated Total Reflectance - ATR)

Ensure the ATR crystal is clean by wiping it with a solvent such as isopropanol and allowing

it to dry completely.

Place a small amount of the solid Heptadecanyl Stearate sample directly onto the ATR

crystal, ensuring good contact.
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Apply pressure using the ATR accessory's pressure arm to ensure a good seal between the

sample and the crystal.

3.2.2. Instrument Parameters

Spectrometer: Fourier Transform Infrared (FTIR) Spectrometer with an ATR accessory.

Spectral Range: 4000 - 400 cm⁻¹[4]

Resolution: 4 cm⁻¹[4]

Number of Scans: 16-32

Background: A background spectrum of the clean, empty ATR crystal should be collected

before analyzing the sample.

Gas Chromatography-Mass Spectrometry (GC-MS)
Protocol
3.3.1. Sample Preparation

Dissolve a small amount of Heptadecanyl Stearate in a suitable volatile solvent like hexane

or dichloromethane to a concentration of approximately 1 mg/mL.

If necessary, derivatization to fatty acid methyl esters (FAMEs) can be performed for analysis

of the fatty acid component, though direct analysis of the wax ester is often possible with

modern GC columns and high-temperature methods.[8][9]

3.3.2. Instrument Parameters

Gas Chromatograph:

Injector: Split/splitless injector, operated in splitless mode.

Injector Temperature: 300-320°C

Column: A non-polar capillary column (e.g., DB-5ms, HP-5ms) suitable for high-

temperature analysis.
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Oven Temperature Program:

Initial temperature: 150°C, hold for 1 min.

Ramp: 15°C/min to 340°C.

Final hold: 10 min.

Carrier Gas: Helium at a constant flow rate of 1-1.5 mL/min.

Mass Spectrometer:

Ionization Mode: Electron Ionization (EI) at 70 eV.

Ion Source Temperature: 230-250°C

Quadrupole Temperature: 150°C

Mass Range: m/z 40-600

Visualization of Experimental Workflow
The following diagram illustrates the general workflow for the spectroscopic analysis of a

chemical compound like Heptadecanyl Stearate.
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A generalized workflow for the spectroscopic analysis of Heptadecanyl Stearate.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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